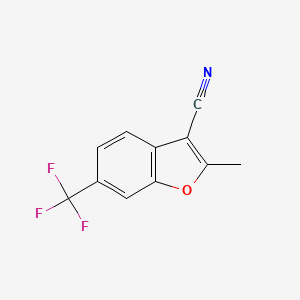

2-Methyl-6-(trifluoromethyl)benzofuran-3-carbonitrile

Description

Properties

Molecular Formula |

C11H6F3NO |

|---|---|

Molecular Weight |

225.17 g/mol |

IUPAC Name |

2-methyl-6-(trifluoromethyl)-1-benzofuran-3-carbonitrile |

InChI |

InChI=1S/C11H6F3NO/c1-6-9(5-15)8-3-2-7(11(12,13)14)4-10(8)16-6/h2-4H,1H3 |

InChI Key |

XTWWLWFYPDUBLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(O1)C=C(C=C2)C(F)(F)F)C#N |

Origin of Product |

United States |

Preparation Methods

Precursor Preparation: Halogenated and Nitro-Substituted Intermediates

A key approach to synthesizing trifluoromethyl-substituted benzofurans involves preparing halogenated nitrobenzene derivatives as precursors. For example, the preparation of 2-nitro-6-trifluoromethyl toluene is a critical intermediate step, achieved through multi-step transformations starting from methyl-substituted benzenesulfonic acids and involving bromination, lithiation, and fluorination reactions.

- Stepwise synthesis includes:

- Preparation of 3-nitro-4-methyl benzenesulfonic acid.

- Bromination to 3-nitro-4-methyl-5-bromobenzenesulfonic acid.

- Conversion to 2-nitro-6-bromotoluene.

- Introduction of trichloromethyl and subsequent fluorination to yield 2-nitro-6-trifluoromethyl toluene.

This sequence uses reagents such as n-butyllithium for lithiation and potassium monofluoride for fluorination in polar aprotic solvents like dimethylformamide (DMF), under controlled temperatures (0–85 °C) to ensure high yields (90–97%) and purity.

Catalytic Reduction to Amino Derivatives

The nitro group in 2-nitro-6-trifluoromethyl toluene is reduced to an amino group using catalytic hydrogenation:

- Catalyst: 5% palladium on charcoal.

- Solvent: Methanol.

- Conditions: 35 °C, 0.5 MPa hydrogen pressure, 3 hours.

- Outcome: High yield (93.8–95%) of 2-methyl-3-trifluoromethyl phenylamine, a key intermediate for further cyclization or functionalization.

Construction of the Benzofuran Ring

Cyclization Approaches

The benzofuran core can be constructed via intramolecular cyclization reactions involving ortho-substituted phenols or halogenated precursors. Recent advances highlight palladium-catalyzed dearomative cycloadditions as efficient methods:

- Palladium-catalyzed dearomative [3+2] cycloaddition of benzo[b]furans with 2-iodophenols produces benzofuro[3,2-b]benzofurans in a one-step process.

- This method avoids prefunctionalization, shortening the synthetic route and improving atom economy.

- The reaction proceeds under mild conditions, typically room temperature, with palladium catalysts facilitating the formation of the benzofuran ring via intermediate palladium complexes.

Although this method is reported for benzofuro[3,2-b]benzofurans, similar palladium-catalyzed cyclizations can be adapted for synthesizing 2-methyl-6-(trifluoromethyl)benzofuran derivatives by selecting appropriate substituted precursors.

Lewis Acid and Brønsted Acid Catalyzed Cyclizations

Alternative methods employ Lewis acids (e.g., scandium triflate) or Brønsted acids (e.g., triflic acid) to promote cyclization:

- Lewis acid catalysis enables [4+1] cycloadditions between isocyanides and ortho-quinone methides, yielding substituted benzofurans under eco-friendly conditions with high efficiency.

- Brønsted acid catalysis involves protonation of alkynyl phenols or quinone imine ketals, facilitating intramolecular cyclization to benzofuran cores with high yields.

These methods offer mild conditions and high selectivity, suitable for functionalized benzofurans bearing electron-withdrawing groups like trifluoromethyl.

Introduction of the Carbonitrile Group at Position 3

The nitrile group at position 3 can be introduced via:

- Nucleophilic substitution on halogenated benzofuran intermediates using cyanide sources.

- Multicomponent reactions involving benzofuran precursors and cyanide donors under catalytic conditions.

While specific detailed protocols for 2-methyl-6-(trifluoromethyl)benzofuran-3-carbonitrile are scarce, analogous benzofuran carbonitriles have been synthesized via three-component reactions involving benzoyl derivatives and cyanide sources, achieving high purity and yield.

Summary Table of Key Preparation Steps

| Step | Intermediate/Reaction | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-nitro-4-methyl benzenesulfonic acid synthesis | Standard nitration and sulfonation | - | Starting material |

| 2 | Bromination to 3-nitro-4-methyl-5-bromobenzenesulfonic acid | Bromine, controlled temp | - | Halogenation step |

| 3 | Lithiation and trichloromethylation to 2-nitro-6-trichloromethyl toluene | n-Butyllithium, tetrahydrofuran, low temp | 94–98 | Controlled addition, inert atmosphere |

| 4 | Fluorination to 2-nitro-6-trifluoromethyl toluene | Potassium monofluoride, DMF, 80–85 °C | 90–97 | Polar aprotic solvent |

| 5 | Catalytic hydrogenation to 2-methyl-3-trifluoromethyl phenylamine | Pd/C, methanol, 35 °C, 0.5 MPa H2 | 93.8–95 | Filtration and distillation purification |

| 6 | Cyclization to benzofuran core | Pd-catalyzed dearomative cycloaddition or Lewis/Brønsted acid catalysis | Variable | Adaptable to substituted precursors |

| 7 | Introduction of nitrile group | Nucleophilic substitution or multicomponent reaction | Variable | Requires further optimization |

Research Findings and Considerations

- The multi-step synthesis starting from methyl-substituted benzenesulfonic acids to trifluoromethyl-substituted anilines is well-documented with high yields and reproducibility.

- Palladium-catalyzed cyclizations provide a modern, efficient route to benzofuran frameworks, reducing the number of steps and avoiding harsh conditions.

- Lewis acid and Brønsted acid catalysis offer alternative eco-friendly and high-yielding methods for benzofuran ring construction, suitable for sensitive functional groups.

- The nitrile introduction step remains less explored specifically for this compound but can be adapted from known benzofuran carbonitrile syntheses.

- Reaction conditions such as temperature control, inert atmosphere, and solvent choice are critical for optimizing yields and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 2-Methyl-6-(trifluoromethyl)benzofuran-3-carboxylic acid.

Reduction: Formation of 2-Methyl-6-(trifluoromethyl)benzofuran-3-amine.

Substitution: Formation of halogenated derivatives like 2-Methyl-6-(trifluoromethyl)-5-bromobenzofuran-3-carbonitrile.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzofuran compounds, including 2-Methyl-6-(trifluoromethyl)benzofuran-3-carbonitrile, exhibit significant anticancer properties. For instance, studies have shown that benzofuran derivatives can act as potent inhibitors of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in cancer cell proliferation. Some compounds derived from benzofuran structures demonstrated picomolar inhibitory activity against GSK-3β and showed antiproliferative effects on pancreatic cancer cell lines at low concentrations .

Neuroprotective Effects

Benzofuran derivatives have also been studied for their neuroprotective properties. Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. In vitro studies have demonstrated that certain benzofuran derivatives can effectively inhibit acetylcholinesterase activity, suggesting potential therapeutic applications in treating cognitive disorders .

Photovoltaic Applications

The unique structural properties of this compound make it a candidate for use in organic photovoltaic devices. The incorporation of trifluoromethyl groups enhances the electronic properties of the compound, which can improve charge transport and stability in organic solar cells. Research has indicated that such modifications can lead to increased efficiency in light absorption and energy conversion .

Synthesis and Development

The synthesis of this compound involves several steps that enhance its bioactivity and stability. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound through C−H functionalization techniques, which streamline the introduction of functional groups critical for its biological activity .

Case Studies

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)benzofuran-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group can enhance binding affinity and selectivity by increasing the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Structural Comparison

Core Heterocycle Variations

- Target Compound : Benzofuran core (oxygen-containing heterocycle).

- Analog 1 : 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile (imidazo[1,2-a]pyridine core, nitrogen-containing heterocycle) .

- Analog 2 : Spiro[benzo[b]thiophene-6,2′-benzofuran] derivatives (fused benzofuran-thiophene system) .

Key Differences :

- The benzofuran core offers distinct electronic properties compared to nitrogen-rich imidazo-pyridine or sulfur-containing thiophene hybrids.

- The oxygen atom in benzofuran may influence hydrogen-bonding capacity and solubility differently than nitrogen or sulfur atoms.

Substituent Effects

Notable Observations:

- The trifluoromethyl group in both the target compound and the imidazo-pyridine analog improves metabolic resistance and membrane permeability.

- The spiro compound’s chloro and methoxy substituents may confer distinct steric and electronic profiles compared to the target’s simpler substitution pattern.

Pharmacological Potential

- Imidazo-pyridine Analog : Exhibits antiviral, antibacterial, and anti-inflammatory activities due to its nitrogen-rich core .

- Benzofuran Derivatives: Known for antimicrobial, anticancer, and anti-inflammatory properties in literature, though substituent-specific effects (e.g., CF₃ vs. Cl/OMe) require further study.

Hypothesized Bioactivity :

- The trifluoromethyl and cyano groups may enhance binding to enzymatic targets (e.g., kinases or proteases) via hydrophobic and dipole interactions.

Crystallographic and Physicochemical Properties

- Imidazo-pyridine Analog: Crystallizes in a monoclinic system (space group P2₁/c) with disordered CF₃ and methyl groups. Exhibits intermolecular C–H···N interactions stabilizing crystal packing .

- Target Compound: No crystallographic data available. Predicted to exhibit similar hydrogen-bonding motifs due to the cyano group but with altered packing from the benzofuran oxygen.

Biological Activity

2-Methyl-6-(trifluoromethyl)benzofuran-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound has been evaluated for its ability to inhibit various cancer cell lines.

The compound demonstrates significant antiproliferative activity, particularly against pancreatic cancer cells, where it acts as a GSK-3β inhibitor, promoting apoptosis in cancer cells.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies indicate that derivatives of benzofuran exhibit inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

| Compound | COX Inhibition | Selectivity Index | Reference |

|---|---|---|---|

| Compound A | 8.69 | > Celecoxib | |

| Compound B | 9.26 | > Celecoxib |

These results suggest that modifications to the benzofuran scaffold can enhance anti-inflammatory activity while maintaining selectivity over COX-1 and COX-2 enzymes.

Antimicrobial Activity

Benzofuran derivatives have also been explored for their antimicrobial properties. Preliminary studies indicate that this compound exhibits activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | |

| Escherichia coli | 15 µg/mL |

These findings underscore the potential of this compound as a lead structure for developing new antimicrobial agents.

Case Studies

Several case studies have been conducted to further explore the biological activity of benzofuran derivatives:

- Study on Pancreatic Cancer Cells : A study assessed the effects of various benzofuran derivatives on MiaPaCa-2 and BXPC-3 cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity, with specific emphasis on the trifluoromethyl substitution enhancing potency against these cancer cells .

- Inflammation Model in Mice : In vivo studies using murine models demonstrated that compounds with benzofuran scaffolds significantly reduced inflammation markers when administered in a model of acute inflammation .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-methyl-6-(trifluoromethyl)benzofuran-3-carbonitrile?

The compound can be synthesized via cascade [3,3]-sigmatropic rearrangement strategies, as demonstrated for structurally related benzofuran derivatives. Key steps include:

- Cyclization of pre-functionalized precursors (e.g., using selenium dioxide for oxidation or boron tribromide for deprotection) .

- Optimization of trifluoromethyl group introduction via halogen exchange or direct fluorination using reagents like trifluoromethyl copper complexes.

- Purification via column chromatography and structural validation using NMR (¹H/¹³C) and IR spectroscopy .

Q. How should researchers characterize the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical. Key steps include:

- Data collection using a Bruker APEXII diffractometer (monochromatic Mo-Kα radiation, φ/ω scans) .

- Structure refinement with SHELXL (e.g., space group P2₁/c, Z = 4) and validation via R-factor analysis (target R₁ < 0.05) .

- Hydrogen bonding analysis using graph set notation to identify motifs like D(2) or R₂²(8) patterns .

Table 1: Example crystallographic parameters (from analogous compounds)

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a, b, c (Å) | 5.6871, 8.5437, 20.5403 |

| β (°) | 96.653 |

| V (ų) | 991.31 |

Advanced Research Questions

Q. How can contradictions between spectral and crystallographic data be resolved?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or disorder in crystal lattices. Methodological approaches include:

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

Focus on modifying electronic and steric properties:

- Substituent variation : Replace the trifluoromethyl group with electron-withdrawing groups (e.g., nitro, sulfonyl) to alter π-π stacking interactions .

- Heterocyclic fusion : Integrate spiro or fused rings (e.g., benzo[b]thiophene) to explore structure-activity relationships (SAR) .

- Pharmacophore modeling : Use docking studies to prioritize derivatives targeting enzymes like cytochrome P450 .

Table 2: Example derivatives and synthetic routes

| Derivative | Key Reaction Step |

|---|---|

| Spiro[benzo[b]thiophene] | Cyclization with Lawesson’s reagent |

| 5-Fluoro-substituted analog | Electrophilic fluorination |

Q. How can hydrogen bonding networks influence the compound’s stability in solid-state formulations?

Hydrogen bonding directly impacts crystallinity and solubility:

- Graph set analysis identifies robust motifs (e.g., C(6) chains from C–H···O/N interactions) that enhance thermal stability .

- Co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) can disrupt strong F···F interactions, improving dissolution rates .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.